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Compound of Interest

Compound Name: 4-Epidoxycycline

Cat. No.: B15603433 Get Quote

An In-depth Technical Guide to 4-Epidoxycycline for Researchers and Drug Development

Professionals

Introduction
4-Epidoxycycline is the 4-epimer and a primary hepatic metabolite of the widely used

tetracycline antibiotic, doxycycline.[1][2] This stereoisomer is formed through a reversible

chemical process known as epimerization, where the spatial arrangement of the dimethylamino

group at the C-4 position of the tetracycline ring is altered.[2] This structural change is pivotal,

as it leads to a significant reduction or complete loss of antibacterial activity, a defining

characteristic that distinguishes it from its parent compound.[2] While it lacks antibiotic

properties, 4-epidoxycycline retains the crucial ability to interact with the tetracycline-inducible

(Tet-On/Tet-Off) gene expression systems.[1][3] This unique profile makes it an invaluable tool

in molecular biology and drug development, allowing for the precise control of gene expression

in vitro and in vivo without the confounding side effects associated with antibiotic use, such as

disruptions to the intestinal flora.[3][4]

Chemical Structure and Properties
The fundamental chemical and physical properties of 4-epidoxycycline are summarized

below. This data is critical for its application in experimental settings, including solubility for in

vitro assays and molecular weight for dose calculations.
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Property Value Citation(s)

CAS Number 6543-77-7 [5][6]

Molecular Formula C₂₂H₂₄N₂O₈ [1][5][6]

Molecular Weight 444.43 g/mol [5][6][7]

IUPAC Name

(4R,4aR,5S,5aR,6R,12aS)-4-

(dimethylamino)-1,4,4a,5,5a,6,

11,12a-octahydro-

3,5,10,12,12a-pentahydroxy-6-

methyl-1,11-dioxo-2-

naphthacenecarboxamide

[1][8]

Synonyms

4-ED, 4-epi-Doxycycline, 6-

Deoxy-4-epioxytetracycline,

Doxycycline EP Impurity C

[1][6][7]

Appearance Solid [1]

Solubility
Slightly soluble in DMSO and

Methanol
[1]

Storage Temperature -20°C [1][8]
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Mechanism of Action and Signaling Pathways
The primary utility of 4-epidoxycycline stems from its differential biological activities compared

to doxycycline.

Lack of Antibiotic Activity
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Tetracycline antibiotics function by binding to the 30S ribosomal subunit in bacteria, which

inhibits protein synthesis and leads to a bacteriostatic effect.[9][10] The specific

stereochemistry of doxycycline at the C-4 position is crucial for this binding.[2] In 4-
epidoxycycline, the epimerization at this position alters the three-dimensional structure of the

molecule, significantly diminishing its affinity for the bacterial ribosome.[2] Consequently, it

does not function as an effective antibiotic.[1][3]

Regulation of Tetracycline-Inducible Gene Expression
Despite its lack of antibiotic function, 4-epidoxycycline is a highly effective modulator of Tet-

inducible gene expression systems. These systems are powerful tools for controlling the

expression of a target gene in eukaryotic cells and transgenic animals.

Tet-Off System: In this system, a tetracycline-controlled transactivator protein (tTA) binds to a

tetracycline response element (TRE) in the promoter of a target gene, thereby activating its

transcription. When 4-epidoxycycline is introduced, it binds to tTA, causing a

conformational change that prevents tTA from binding to the TRE, thus switching gene

expression OFF.[3]

Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA)

which, in its native state, cannot bind to the TRE. The binding of 4-epidoxycycline to rtTA

induces a conformational change that allows it to bind to the TRE and activate transcription,

switching gene expression ON.[3]

4-epidoxycycline is as efficient as doxycycline in regulating both Tet-On and Tet-Off systems,

making it an ideal substitute to avoid the adverse effects of antibiotic administration in long-

term or sensitive experimental models.[3]
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Caption: Regulation of Tet-On/Tet-Off systems by 4-Epidoxycycline.

Experimental Protocols and Methodologies
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The analysis and application of 4-epidoxycycline involve specific experimental protocols,

particularly for its quantification and in vivo administration.

High-Performance Liquid Chromatography (HPLC) for
Quantification
Chromatographic methods are essential for separating and quantifying 4-epidoxycycline from

doxycycline and other degradation products.[2] A validated HPLC method with fluorescence

detection has been used to determine its residues in animal tissues.[11]

Methodology for Tissue Residue Analysis:[11]

Sample Preparation (Liquid-Solid Extraction):

Homogenize tissue samples (e.g., kidney, liver, muscle).

Extract the analyte using a suitable solvent system.

Utilize a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for cleanup and

concentration of the extract.

Elute the analyte and internal standard (e.g., demeclocycline) from the cartridge.

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

System: Reverse-phase HPLC.

Detection: Fluorescence detector.

Internal Standard: Demeclocycline.

Validation:

The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit

of quantification (LOQ) at concentrations relevant to maximum residue limits (MRL).
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Linear calibration curves are generated using spiked tissue samples.
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Caption: Experimental workflow for HPLC analysis of 4-epidoxycycline in tissues.

In Vivo Administration for Gene Regulation
In a conditional mouse model used to study tumor regression by switching off the HER2

oncogene, 4-epidoxycycline was administered effectively through two different routes.[3][4]

Method 1: In Drinking Water

Concentration: 7.5 mg/ml.

Protocol: The solution is provided to the animals for ad libitum consumption. This method

is suitable for long-term, continuous administration.

Method 2: Subcutaneous (s.c.) Injection

Dosage: 10 mg/kg body weight.

Protocol: The calculated dose is administered via subcutaneous injection. This route

allows for more precise and intermittent dosing.

Quantitative Data
In Vivo Efficacy in Tumor Regression
In a study using a conditional mouse model with established tumors (1.6 cm³) driven by the

HER2 oncogene, 4-epidoxycycline was shown to be as efficient as doxycycline and

anhydrotetracycline in inducing tumor remission.[3][4]
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Compound
Administrat
ion Route

Dose/Conce
ntration

Tumor
Remission
Rate

Time Frame Citation(s)

4-

Epidoxycyclin

e

Drinking

Water
7.5 mg/ml > 95% 7 days [3][4]

4-

Epidoxycyclin

e

Subcutaneou

s (s.c.)

Injection

10 mg/kg > 95% 7 days [3][4]

Doxycycline

(Control)

Drinking

Water
7.5 mg/ml > 95% 7 days [3]

Analytical Quantification Limits
The limits of quantification (LOQ) for 4-epidoxycycline in various edible tissues from pigs have

been established using a validated HPLC method.[11]

Tissue Type
Limit of Quantification
(LOQ)

Citation(s)

Kidney 100 µg/kg [11]

Liver 100 µg/kg [11]

Skin & Fat 50 µg/kg [11]

Muscle 50 µg/kg [11]

Chemical Relationship to Doxycycline
4-Epidoxycycline is not synthesized directly but is formed from the epimerization of

doxycycline. This is a reversible reaction, particularly influenced by pH, with acidic conditions

(pH < 5.0) favoring the formation of the 4-epimer.[2] This relationship is fundamental to

understanding its presence as an impurity in doxycycline preparations and as a metabolite in

vivo.
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Caption: Reversible epimerization of Doxycycline to 4-Epidoxycycline.

Conclusion
4-Epidoxycycline serves as a highly specific and valuable tool for the scientific research

community. Its ability to efficiently regulate tetracycline-inducible gene expression systems,

combined with its lack of antibiotic activity, allows for the unambiguous study of gene function in

vitro and in animal models without the confounding variables of antibiotic effects.[1][3] The data

and protocols presented provide a comprehensive technical overview for researchers and drug

development professionals seeking to leverage this unique compound to achieve precise

temporal and spatial control over gene expression in their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/8334043_4-Epidoxycycline_An_alternative_to_doxycycline_to_control_gene_expression_in_conditional_mouse_models
https://www.biosynth.com/p/FE32560/6543-77-7-4-epidoxycycline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Epidoxycycline
https://www.scbt.com/p/4-epi-doxycycline-6543-77-7
https://www.lgcstandards.com/FR/en/4-Epi-Doxycycline-70-/p/TRC-E585900
https://cymitquimica.com/cas/6543-77-7/
https://go.drugbank.com/drugs/DB00254
https://pubmed.ncbi.nlm.nih.gov/10435334/
https://pubmed.ncbi.nlm.nih.gov/10435334/
https://www.benchchem.com/product/b15603433#4-epidoxycycline-chemical-structure-and-properties
https://www.benchchem.com/product/b15603433#4-epidoxycycline-chemical-structure-and-properties
https://www.benchchem.com/product/b15603433#4-epidoxycycline-chemical-structure-and-properties
https://www.benchchem.com/product/b15603433#4-epidoxycycline-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

